13(E)-Docosenol

Beschreibung

Eigenschaften

IUPAC Name |

(E)-docos-13-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOQKXQWGLAKSK-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 13(E)-Docosenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

13(E)-Docosenol, also known as brassidyl alcohol, is a long-chain monounsaturated fatty alcohol. This technical guide provides a comprehensive overview of its chemical properties, structure, and available technical data. While specific biological activities and signaling pathways for the (E)-isomer are not extensively documented in publicly available literature, this guide summarizes the known information and provides context based on related long-chain fatty alcohols. Detailed experimental protocols for the analysis and purification of similar compounds are also presented to facilitate further research.

Chemical Properties and Structure

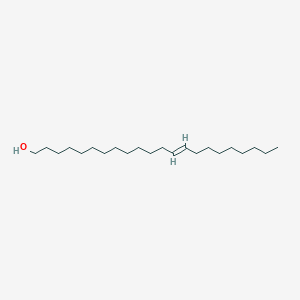

This compound is a C22 monounsaturated alcohol with the double bond located at the 13th carbon atom, exhibiting a trans (E) configuration.[1][2]

Structure

The chemical structure of this compound is characterized by a 22-carbon chain with a hydroxyl group at one end and a carbon-carbon double bond between C13 and C14. The "E" designation indicates that the hydrogen atoms attached to the carbons of the double bond are on opposite sides of the bond, resulting in a more linear molecular geometry compared to its cis-isomer, erucyl alcohol.

Chemical Formula: C₂₂H₄₄O[1][2]

IUPAC Name: (13E)-docos-13-en-1-ol[1]

Synonyms: Brassidyl alcohol, (E)-13-Docosen-1-ol, trans-13-Docosen-1-ol[1][2]

Physicochemical Properties

Quantitative data for this compound and its cis-isomer, Erucyl alcohol, are summarized in the table below for comparison.

| Property | This compound | Erucyl alcohol (cis-isomer) |

| Molecular Weight | 324.58 g/mol [2] | 324.5842 g/mol [3][4] |

| CAS Number | 5634-26-4[2] | 629-98-1[3][5] |

| Melting Point | Not available | 33 °C |

| Boiling Point | Not available | 225 °C at 5 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents. |

Biological Activity and Potential Applications

Specific biological activities and mechanisms of action for this compound are not well-documented in the available scientific literature. However, long-chain fatty alcohols, as a class, are known to be involved in various biological processes and have diverse applications.

The cis-isomer, cis-13-docosenol (B1231324) (erucyl alcohol), is mentioned as a biochemical reagent for life science research, with potential roles in lipid metabolism and cellular signaling.[6][7] It is also used in cosmetic formulations as an emollient and in the food and fragrance industries.[6]

Long-chain monounsaturated fatty acids, which are structurally related to this compound, have been shown to influence signaling pathways, such as upregulating PPAR signaling pathways, which may play a role in attenuating atherosclerosis.[8] While this provides a potential area for investigation, it is important to note that the biological effects of the alcohol form may differ significantly from the corresponding fatty acid.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, established methods for the synthesis, purification, and analysis of long-chain unsaturated alcohols can be adapted for research on this compound.

Synthesis

A general approach to synthesize this compound would involve the reduction of the corresponding carboxylic acid, brassidic acid ((13E)-docosenoic acid), or its ester derivative.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Purification

Purification of long-chain unsaturated alcohols from reaction mixtures or natural extracts typically involves chromatographic techniques.

General Purification Protocol using High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Dissolve the crude sample in a suitable organic solvent.

-

Column Selection: A reversed-phase C18 column is commonly used for the separation of fatty acids and their derivatives.[2][6][9][10][11]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is often effective. The exact gradient program needs to be optimized based on the specific sample composition.[2][10]

-

Detection: A UV detector can be used, particularly if the alcohol has been derivatized to contain a chromophore. A refractive index detector is also a suitable option for underivatized alcohols.[6]

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Purification Workflow Diagram:

Caption: General workflow for HPLC purification.

Structural Analysis

The structure of this compound can be confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of hydrogen atoms. The signals corresponding to the hydrogens on the double bond will show characteristic chemical shifts and coupling constants for a trans configuration. The protons of the CH₂-OH group will also have a distinct signal.[12][13][14]

-

¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule, allowing for the confirmation of the carbon skeleton and the position of the double bond and hydroxyl group.[12][13][14]

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.[15]

-

Analytical Workflow:

Caption: Workflow for structural analysis.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways in which this compound is directly involved. Research on long-chain fatty acids suggests that they can act as signaling molecules, for instance, through G protein-coupled receptors like GPR40 and GPR120, which in turn can activate pathways such as the mTORC1 signaling cascade.[16] However, it remains to be experimentally determined if this compound or other long-chain fatty alcohols interact with these or other signaling pathways.

Conclusion and Future Directions

This compound is a long-chain monounsaturated fatty alcohol with well-defined chemical and structural properties. While its specific biological functions and mechanisms of action are yet to be fully elucidated, its structural similarity to other biologically active lipids suggests potential roles in cellular processes. Further research is needed to explore its biological activities, identify its metabolic pathways, and determine its potential as a therapeutic agent or a tool for studying lipid signaling. The experimental protocols and analytical methods outlined in this guide provide a foundation for future investigations into this molecule.

References

- 1. 13-Docosen-1-ol, (13E)- | C22H44O | CID 5911048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 3. 13-Docosen-1-ol, (Z)- [webbook.nist.gov]

- 4. 13-Docosen-1-ol, (Z)- [webbook.nist.gov]

- 5. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Metabolism of long-chain alcohols in cell suspension cultures of soya and rape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-chain monounsaturated fatty acid-rich fish oil attenuates the development of atherosclerosis in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. aocs.org [aocs.org]

- 12. Analysis of unsaturated C27 sterols by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-docos-13-en-1-ol IUPAC name and synonyms

An In-depth Technical Guide to (E)-docos-13-en-1-ol

This technical guide provides a comprehensive overview of (E)-docos-13-en-1-ol, a long-chain unsaturated fatty alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document covers the nomenclature, physicochemical properties, natural occurrence, and potential biological significance of this compound. Detailed experimental protocols for its synthesis and analysis are also provided, alongside graphical representations of key chemical and analytical workflows.

IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for its unambiguous identification in scientific literature and databases.

IUPAC Name: (E)-docos-13-en-1-ol[1]

Synonyms:

Chemical and Physical Properties

The physicochemical properties of (E)-docos-13-en-1-ol are crucial for understanding its behavior in biological and chemical systems. The data presented below is primarily based on computational models from publicly available databases. For comparison, data for the (Z)-isomer, erucyl alcohol, is also included where available.

| Property | (E)-docos-13-en-1-ol | (Z)-docos-13-en-1-ol (Erucyl Alcohol) |

| Molecular Formula | C₂₂H₄₄O | C₂₂H₄₄O |

| Molecular Weight | 324.6 g/mol [1] | 324.6 g/mol [2] |

| IUPAC Name | (E)-docos-13-en-1-ol[1] | (Z)-docos-13-en-1-ol[2] |

| CAS Number | Not available | 629-98-1[3] |

| XLogP3 | 9.6[1] | 9.6[2] |

| Hydrogen Bond Donor Count | 1[1] | 1[2] |

| Hydrogen Bond Acceptor Count | 1[1] | 1[2] |

| Rotatable Bond Count | 19[1] | 19[2] |

| Exact Mass | 324.339216023 Da[1] | 324.339216023 Da[2] |

| Monoisotopic Mass | 324.339216023 Da[1] | 324.339216023 Da[2] |

| Topological Polar Surface Area | 20.2 Ų[1] | 20.2 Ų[2] |

| Heavy Atom Count | 23[1] | 23[2] |

| Complexity | 222[1] | 222[2] |

Natural Occurrence

(E)-docos-13-en-1-ol has been reported in Simmondsia chinensis, commonly known as jojoba.[1] The seeds of this plant are a well-known source of liquid wax esters, which have applications in cosmetics and as industrial lubricants.

Biological Activity

There is currently a lack of specific studies on the biological activity of (E)-docos-13-en-1-ol. However, research on structurally related long-chain fatty amides, specifically the (Z)-isomer of 13-docosenamide (erucamide), has revealed significant biological activities. Studies have shown that (Z)-13-docosenamide possesses antimicrobial and cytotoxic properties.[4] For instance, it has demonstrated antimicrobial activity against various pathogenic bacteria and fungi, and it has also been shown to inhibit the proliferation of hepatocellular carcinoma cells in vitro.[4] While these findings pertain to a related amide with a cis configuration, they suggest that long-chain docosenoyl derivatives are a class of molecules with potential bioactivity, warranting further investigation into the specific properties of (E)-docos-13-en-1-ol.

Experimental Protocols

Proposed Synthesis via Wittig Reaction

A common and effective method for the synthesis of trans-alkenes is the Wittig reaction, particularly using stabilized ylides, or the Schlosser modification for non-stabilized ylides.[5] A plausible synthetic route for (E)-docos-13-en-1-ol is outlined below.

Objective: To synthesize (E)-docos-13-en-1-ol from commercially available starting materials.

Materials:

-

13-Hydroxytridecanal

-

A strong base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., THF)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Phosphonium (B103445) Ylide (Wittig Reagent):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an anhydrous solvent such as THF.

-

Add 1-bromononane to the solution and stir at room temperature. The reaction will form the corresponding phosphonium salt, which will precipitate out of the solution. The reaction may require heating to proceed at a reasonable rate.

-

Isolate the phosphonium salt by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. Dry the salt under vacuum.

-

To generate the ylide, suspend the phosphonium salt in anhydrous THF and cool the mixture to a low temperature (e.g., -78 °C).

-

Slowly add a strong base, such as n-butyllithium, until the characteristic color of the ylide appears.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 13-hydroxytridecanal in anhydrous THF.

-

Slowly add the solution of the phosphonium ylide to the aldehyde solution at low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will contain the desired (E)-docos-13-en-1-ol and triphenylphosphine oxide as a byproduct.

-

Purify the product using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

-

Analytical Methods

GC-MS is a powerful technique for the analysis of long-chain fatty alcohols.[2][6]

Sample Preparation:

-

For complex mixtures, such as natural product extracts, a saponification step may be necessary to hydrolyze any esters and release the free alcohol.

-

The alcohol can be derivatized to increase its volatility and improve chromatographic performance. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers or trifluoroacetic anhydride (B1165640) to form trifluoroacetate (B77799) (TFA) esters.[7]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 60-100 °C), followed by a ramp to a high temperature (e.g., 300-320 °C) to ensure the elution of the long-chain alcohol.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification. For increased sensitivity, selected ion monitoring (SIM) can be used.

¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules.[8][9]

-

¹H NMR: The spectrum of (E)-docos-13-en-1-ol is expected to show:

-

A triplet corresponding to the terminal methyl group.

-

A large, complex multiplet for the methylene (B1212753) groups of the aliphatic chains.

-

A characteristic multiplet in the olefinic region (around 5.4 ppm) for the two protons of the trans-double bond, with a large coupling constant (J ≈ 15 Hz).

-

A triplet corresponding to the methylene group adjacent to the hydroxyl group.

-

A signal for the hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR: The ¹³C NMR spectrum is expected to show:

-

A signal for the terminal methyl carbon.

-

A series of signals for the methylene carbons.

-

Two signals in the olefinic region (around 130 ppm) for the carbons of the double bond.

-

A signal for the carbon bearing the hydroxyl group (around 63 ppm).

-

Mandatory Visualizations

Caption: General synthetic workflow for (E)-docos-13-en-1-ol via the Wittig reaction.

Caption: Logical workflow for the isolation and identification of (E)-docos-13-en-1-ol.

References

- 1. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of long-chain alcohols in cell suspension cultures of soya and rape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. books.rsc.org [books.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. youtube.com [youtube.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Technical Guide to the Physical and Chemical Characteristics of Brassidyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidyl alcohol, often referred to in commercial contexts as Brassica alcohol, is a long-chain fatty alcohol derived from the oils of plants belonging to the Brassica genus, such as rapeseed (canola) and mustard seed.[1][2][3] It is typically a mixture of saturated fatty alcohols, with the primary component being 1-docosanol (B1670855) (also known as behenyl alcohol).[4][5] The chemical formula for 1-docosanol is C22H46O.[2][6] This guide will focus on the core physical and chemical characteristics of Brassidyl alcohol, with a specific emphasis on its principal constituent, 1-docosanol.

Physical Characteristics

Brassidyl alcohol is a white, waxy solid at room temperature with a characteristic sweet odor.[2][6] It is valued in many formulations for its emollient and non-greasy texture.[2][6] The physical properties of long-chain alcohols are primarily determined by the length of their carbon chain.[7]

Quantitative Physical Data of 1-Docosanol

| Property | Value | Units | Conditions |

| Molecular Weight | 326.60 | g/mol | |

| Melting Point | 65 - 72 | °C | |

| Boiling Point | 180 | °C | at 0.22 mmHg |

| 375 - 376 | °C | at 760 mmHg (est.)[8] | |

| Density | 0.8063 | g/mL | at 75 °C |

| 0.7986 | g/mL | at 85 °C | |

| 0.7911 | g/mL | at 95 °C | |

| Flash Point | 195 | °C | |

| Solubility in Water | Insoluble | ||

| Solubility in Solvents | Soluble in ethanol, methanol, and petroleum ether; slightly soluble in ether.[9] |

Chemical Characteristics

The chemical behavior of Brassidyl alcohol is dictated by the hydroxyl (-OH) functional group attached to a long alkyl chain. This structure imparts both hydrophilic (from the hydroxyl group) and hydrophobic (from the alkyl chain) properties, making it useful as an emulsifier and thickener.[4][10]

-

Stability and Reactivity : Brassidyl alcohol is stable under normal conditions.[5] It is incompatible with strong oxidizing agents, acids, and alkalis.[5]

-

Reactions : As a primary alcohol, it can undergo typical reactions of this class of compounds, such as esterification with carboxylic acids to form esters, and oxidation to form aldehydes and carboxylic acids.

Spectroscopic Data for Characterization

The structure of Brassidyl alcohol and its components can be elucidated using various spectroscopic techniques.

Spectroscopic Characteristics of Long-Chain Primary Alcohols

| Technique | Region/Shift | Description of Signal |

| IR Spectroscopy | 3300 - 3400 cm⁻¹ | Strong, broad O-H stretching due to hydrogen bonding.[11] |

| 2850 - 3000 cm⁻¹ | C-H stretching.[11] | |

| ~1050 cm⁻¹ | C-O stretching.[11] | |

| ¹H NMR Spectroscopy | 3.4 - 4.5 ppm | Protons on the carbon adjacent to the hydroxyl group (-CH₂OH).[11] |

| 2.0 - 2.5 ppm | Proton of the hydroxyl group (-OH), often a broad singlet.[11] | |

| 1.2 - 1.6 ppm | Protons of the methylene (B1212753) groups in the alkyl chain. | |

| ~0.9 ppm | Protons of the terminal methyl group (-CH₃). | |

| ¹³C NMR Spectroscopy | 50 - 65 ppm | Carbon atom attached to the hydroxyl group (-CH₂OH).[11] |

| 10 - 35 ppm | Carbon atoms of the alkyl chain. | |

| Mass Spectrometry | M-18 | A peak corresponding to the loss of a water molecule (dehydration).[12] |

| Various | Fragments resulting from alpha cleavage (breaking of the C-C bond adjacent to the oxygen).[12] |

Experimental Protocols

Determination of Melting Point

A common method for determining the melting point of a solid organic compound like Brassidyl alcohol involves using a melting point apparatus.[13]

Methodology:

-

A small, dry sample of the alcohol is finely powdered.[14]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[14]

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[13][15]

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[13]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[13] A pure compound will have a sharp melting range of 0.5-1.0 °C.[13]

General Characterization of Fatty Alcohols from a Natural Source

This workflow outlines the general steps for extracting and identifying fatty alcohols from a natural oil source.

Methodology:

-

Saponification : The oil is heated with an ethanolic potassium hydroxide (B78521) solution to hydrolyze the triglycerides into glycerol (B35011) and fatty acid salts.[16]

-

Extraction : The unsaponifiable matter, which contains the fatty alcohols, is extracted from the mixture using a nonpolar solvent like petroleum ether.[16]

-

Purification : The extracted fatty alcohols can be purified and separated using techniques like thin-layer chromatography (TLC).[16]

-

Derivatization and Analysis : For analysis by gas chromatography (GC), the fatty alcohols are often derivatized (e.g., silylated) to increase their volatility.[16] The GC analysis provides information on the chain lengths and relative amounts of the different fatty alcohols in the mixture.

Visualizations

Caption: Classification of Brassidyl Alcohol.

Caption: Workflow for Fatty Alcohol Characterization.

References

- 1. Brassica Alcohol - Weleda [weleda.com]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. lesamesfleurs.com [lesamesfleurs.com]

- 4. BEHENYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 5. rierdenchemical.com [rierdenchemical.com]

- 6. specialchem.com [specialchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. 1-docosanol, 661-19-8 [thegoodscentscompany.com]

- 9. Behenyl Alcohol | C22H46O | CID 12620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]

- 16. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

The Elusive Presence of 13(E)-Docosenol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural botanical sources of 13(E)-Docosenol, a long-chain monounsaturated fatty alcohol with potential applications in various scientific and industrial fields. While its cis-isomer, erucyl alcohol (cis-13-docosenol), is more commonly documented, this guide focuses on the available knowledge surrounding the trans-isomer. The primary identified natural source is the seed oil of Simmondsia chinensis (Jojoba). This document provides a comprehensive overview of the chemical composition of jojoba oil, with a focus on its docosenol content. It outlines detailed, albeit inferred, experimental protocols for the extraction, separation, and quantification of this compound. Furthermore, this guide presents visual workflows and discusses the current understanding of the biosynthesis of fatty alcohols in plants, acknowledging the conspicuous absence of specific signaling pathway information for this compound.

Introduction

This compound, also known as brassidyl alcohol or trans-13-docosenol, is a C22 monounsaturated fatty alcohol. Its geometric isomer, cis-13-docosenol (B1231324) (erucyl alcohol), is more prevalent and well-documented in scientific literature. The distinct stereochemistry of this compound, conferred by the trans-double bond, results in different physical and chemical properties, which may translate to unique biological activities and industrial applications. This guide aims to consolidate the current knowledge on the natural plant sources of this specific trans-isomer, providing a technical resource for its isolation and analysis.

Natural Sources of this compound

The primary and most substantiated natural source of docosenol, including the potential presence of the 13(E) isomer, is the seed oil of Simmondsia chinensis, commonly known as jojoba.[1] Jojoba oil is chemically unique in the plant kingdom as it is predominantly composed of liquid wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, rather than triglycerides.[2]

The fatty acid and fatty alcohol components of jojoba wax esters are typically monounsaturated and have chain lengths of C20 and C22. The alcohols have been identified as a mixture of cis-11-eicosenol, cis-13-docosenol, and cis-15-tetracosenol. While the cis-isomer of docosenol is the major component, the existence of processes to create all-trans jojoba oil suggests that the trans-isomer is either present naturally in smaller quantities or can be readily formed.[2]

Quantitative Data

Specific quantitative data for the natural abundance of this compound in jojoba oil is scarce in the available literature. Most analyses of jojoba oil quantify the total docosenol content without differentiating between the cis and trans isomers. The total fatty alcohol content in jojoba oil is approximately 1.11%, with docosenol being a significant fraction of that.[3] The table below summarizes the general composition of fatty acids and alcohols found in jojoba oil, which are the precursors to the wax esters.

| Component | Chain Length and Unsaturation | Typical Percentage (%) in Jojoba Oil | Reference |

| Fatty Acids | |||

| Eicosenoic Acid | C20:1 | ~35% | |

| Docosenoic Acid | C22:1 (Erucic Acid) | ~7% | |

| Oleic Acid | C18:1 | ~6% | |

| Fatty Alcohols | |||

| Eicosenol | C20:1 | ~22% | |

| Docosenol | C22:1 | ~21% | |

| Tetracosenol | C24:1 | ~4% |

Note: The percentages for fatty acids and alcohols are of the total fatty acid and alcohol fractions, respectively, after saponification of the wax esters.

Experimental Protocols

The following section details a comprehensive, multi-step protocol for the extraction, isolation, and quantification of this compound from Simmondsia chinensis seeds. This protocol is constructed from established methods for lipid analysis and the separation of geometric isomers.

Extraction of Jojoba Oil

A standard method for obtaining jojoba oil from the seeds is solvent extraction, which yields a high recovery of the wax esters.

Materials:

-

Simmondsia chinensis seeds

-

Hexane (B92381) (analytical grade)

-

Grinder or mill

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Seed Preparation: Dry the Simmondsia chinensis seeds at 60°C for 24 hours to reduce moisture content. Grind the dried seeds into a fine powder.

-

Soxhlet Extraction: Place the ground seed powder in a cellulose (B213188) thimble and load it into the main chamber of the Soxhlet extractor. Fill the distilling flask with hexane.

-

Extraction Process: Heat the hexane to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the chamber housing the thimble. The chamber will slowly fill with warm solvent. When the chamber is almost full, it will be emptied by the siphon action back into the distilling flask. This cycle is allowed to repeat for 6-8 hours to ensure complete extraction of the oil.

-

Solvent Removal: After extraction, the hexane containing the dissolved jojoba oil is collected from the distilling flask. The hexane is then removed using a rotary evaporator under reduced pressure to yield the crude jojoba oil (liquid wax).

Saponification of Wax Esters

To analyze the fatty alcohol composition, the wax esters in the jojoba oil must be saponified (hydrolyzed) to release the free fatty alcohols and fatty acids.

Materials:

-

Extracted jojoba oil

-

Methanolic potassium hydroxide (B78521) (KOH) solution (2 M)

-

Toluene

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a known amount of jojoba oil in toluene. Add an excess of 2 M methanolic KOH solution.

-

Saponification: Attach a reflux condenser and heat the mixture at 80-90°C for 2 hours with constant stirring.

-

Extraction of Unsaponifiable Matter: After cooling, transfer the mixture to a separatory funnel. Add water and hexane to partition the components. The fatty acid salts (soaps) will remain in the aqueous-methanolic phase, while the unsaponifiable matter, containing the fatty alcohols, will partition into the hexane phase.

-

Isolation: Separate the hexane layer and wash it several times with water to remove any remaining soaps. Dry the hexane layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent to obtain the fatty alcohol fraction.

Isolation and Quantification of this compound

The separation of cis and trans isomers of long-chain fatty alcohols is challenging due to their similar physical properties. Argentation (silver ion) chromatography is a powerful technique for this purpose, followed by gas chromatography for quantification.

Argentation Thin-Layer Chromatography (Ag-TLC):

-

Plate Preparation: Prepare TLC plates coated with silica (B1680970) gel impregnated with silver nitrate (B79036) (typically 10-20% by weight).

-

Sample Application: Dissolve the fatty alcohol fraction in a small amount of hexane and spot it onto the Ag-TLC plate.

-

Development: Develop the plate in a chromatography chamber with a solvent system such as hexane:diethyl ether (e.g., 90:10 v/v). The trans-isomers will have a higher Rf value (migrate further) than the cis-isomers due to the weaker complexation of the trans-double bond with silver ions.

-

Visualization and Extraction: Visualize the separated spots under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein). Scrape the silica gel band corresponding to the trans-fatty alcohols.

-

Elution: Extract the this compound from the silica gel using a polar solvent like diethyl ether or chloroform:methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Derivatization (Optional but Recommended): To improve chromatographic resolution and peak shape, the fatty alcohols can be derivatized to their trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters.

-

GC Conditions:

-

Column: A long, polar capillary column (e.g., 100 m) with a stationary phase like biscyanopropyl polysiloxane is recommended for separating geometric isomers.

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a slow rate (e.g., 1-2°C/min).

-

Carrier Gas: Helium or Hydrogen.

-

Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

-

-

Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration in the sample can be determined by comparing the peak area of the analyte with the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound.

Biosynthesis Pathway of Fatty Alcohols

The biosynthesis of fatty alcohols in plants occurs through the reduction of fatty acyl-CoAs or fatty acyl-ACPs, which are products of the fatty acid synthesis pathway.

Caption: General biosynthetic pathway of fatty alcohols in plants.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding signaling pathways in plants that directly involve this compound. Research on the biological roles of specific long-chain fatty alcohol isomers in plant signaling is an area that remains to be explored.

Conclusion

Simmondsia chinensis stands out as the sole significant natural plant source of docosenol, which includes this compound. However, the concentration of the trans-isomer appears to be substantially lower than its cis counterpart, and specific quantitative data remains elusive. The provided experimental protocols offer a robust framework for the targeted isolation and quantification of this compound, leveraging established lipid analysis techniques. The lack of information on its specific biosynthetic control and signaling roles in plants highlights a gap in current knowledge, presenting an opportunity for future research in plant lipidomics and biochemistry. This guide serves as a foundational resource for scientists and researchers aiming to investigate this rare natural fatty alcohol.

References

The Role of 13(E)-Docosenol in Lipid Metabolism: A Technical Guide for Researchers

A notable gap in the current scientific literature exists regarding the specific role of 13(E)-Docosenol, a trans-monounsaturated very-long-chain fatty acid, in lipid metabolism pathways. Extensive searches for direct experimental data on its metabolic effects have yielded no specific studies. Therefore, this guide will provide an in-depth analysis of the known metabolic roles of its cis-isomers, erucic acid (cis-13-docosenoic acid) and cetoleic acid (cis-11-docosenoic acid), to offer a comparative framework and highlight potential areas of investigation for this compound.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the metabolic pathways influenced by these related 22-carbon monounsaturated fatty acids. The distinct stereochemistry of the double bond in this compound (trans) compared to its more studied isomers (cis) is a critical factor that likely influences its biological activity, a key point of consideration throughout this guide.

Comparative Lipid Metabolism: Erucic Acid and Cetoleic Acid

While data on this compound is scarce, research on its cis-isomers provides valuable insights into how a C22:1 fatty acid might interact with lipid metabolic pathways. The primary pathways of interest include fatty acid synthesis and elongation, beta-oxidation, and the regulation of key transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Quantitative Data on the Metabolic Effects of Erucic and Cetoleic Acid

The following tables summarize quantitative findings from in vitro and in vivo studies on erucic acid and cetoleic acid, offering a glimpse into their impact on lipid profiles and gene expression.

Table 1: Effects of Erucic Acid on Lipid Metabolism

| Parameter | Model System | Treatment Details | Key Findings |

| Lipid Accumulation | Nile Tilapia (Oreochromis niloticus) | Fed diets with 0, 3, 6, 12, 20, and 27 g/kg erucic acid for 8 weeks | Dose-dependent increase in crude lipid content in the whole body, liver, and muscle.[1] |

| Serum Lipids | Nile Tilapia (Oreochromis niloticus) | Fed diets with varying levels of erucic acid for 8 weeks | Dose-dependent increase in low-density lipoprotein cholesterol, total cholesterol, nonesterified fatty acids, and triglycerides in liver and serum.[1] |

| Gene Expression (Lipolysis & β-oxidation) | Nile Tilapia (Oreochromis niloticus) | Diets with 12, 20, and 27 g/kg erucic acid | Significant reduction in the expression of genes related to lipophagy, lipolysis, and β-oxidation.[1] |

| Gene Expression (Triglyceride Synthesis) | Nile Tilapia (Oreochromis niloticus) | Diets with 12, 20, and 27 g/kg erucic acid | Significant increase in the expression of genes involved in triglyceride synthesis in the liver and muscle.[1] |

| Fatty Acid Composition | Rat Adrenal and Plasma | Dietary erucic acid | Large amounts of erucic acid found in adrenal cholesterol esters and moderate amounts in adrenal and plasma triglycerides.[2] |

Table 2: Effects of Cetoleic Acid on Lipid Metabolism

| Parameter | Model System | Treatment Details | Key Findings |

| EPA + DHA Synthesis (in vitro) | Human HepG2 cells | Enriched with cetoleic acid | 40% increased production of radio-labeled EPA + DHA from α-linolenic acid (ALA).[3][4] |

| EPA Synthesis (in vitro) | Salmon primary hepatocytes | Enriched with cetoleic acid | 12% increased production of radio-labeled EPA from ALA.[3][4] |

| EPA + DHA Retention (in vivo) | Atlantic Salmon | Fed diets with high cetoleic acid (herring oil) vs. low cetoleic acid (sardine oil) | 15 percentage point increase in whole-body retention of EPA + DHA.[3][4] |

Key Lipid Metabolism Pathways

The metabolism of very-long-chain fatty acids is complex, involving several key cellular pathways. The following sections detail these pathways, drawing on evidence from erucic and cetoleic acid research.

Fatty Acid Biosynthesis and Elongation

Erucic acid is synthesized in plants through the elongation of oleic acid (18:1n-9). This process involves the sequential addition of two-carbon units from malonyl-CoA.

Biosynthesis of Erucic Acid.

Beta-Oxidation of Very-Long-Chain Fatty Acids

The breakdown of very-long-chain fatty acids like docosenoic acid isomers primarily begins in the peroxisomes, as mitochondria are less efficient at oxidizing fatty acids longer than 20 carbons. Peroxisomal β-oxidation shortens the fatty acid chain, and the resulting shorter-chain fatty acids are then further oxidized in the mitochondria to produce ATP. Erucic acid is known to be broken down into shorter-chain fatty acids in the human liver by the long-chain acyl-CoA dehydrogenase enzyme.[5]

General pathway for VLCFA beta-oxidation.

Regulation by Transcription Factors: PPARs and SREBPs

Lipid metabolism is tightly regulated by a network of transcription factors, with PPARs and SREBPs playing central roles.

-

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that, upon activation by fatty acids and their derivatives, regulate the expression of genes involved in fatty acid oxidation, lipid storage, and glucose homeostasis.

-

Sterol Regulatory Element-Binding Proteins (SREBPs) are key regulators of cholesterol and fatty acid synthesis. When cellular sterol levels are low, SREBPs are activated and move to the nucleus to stimulate the transcription of genes involved in lipid synthesis.

The interaction of very-long-chain fatty acids with these transcription factors can have profound effects on cellular lipid balance. For instance, some fatty acids can act as PPARα agonists, leading to increased fatty acid oxidation. Conversely, alterations in lipid composition can influence SREBP signaling, thereby affecting cholesterol and fatty acid synthesis.

Regulation of lipid metabolism by PPAR and SREBP.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the studies of erucic and cetoleic acid and can serve as a template for future investigations into this compound.

In Vitro Adipogenesis Assay

This protocol is designed to assess the effect of a test compound on the differentiation of preadipocytes into mature adipocytes.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) for two days.

-

Treatment: The differentiation medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin, along with the test compound (e.g., this compound at various concentrations) for another two days.

-

Maintenance: Cells are then maintained in DMEM with 10% FBS, with media changes every two days.

-

Assessment of Adipogenesis:

-

Oil Red O Staining: On day 8-10, cells are fixed with 10% formalin and stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured at 510 nm to quantify lipid accumulation.

-

Gene Expression Analysis: RNA is extracted from the cells at various time points, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of key adipogenic marker genes, such as PPARγ, C/EBPα, and FABP4.

-

Workflow for in vitro adipogenesis assay.

In Vivo Dietary Study in a Rodent Model

This protocol outlines a typical in vivo study to evaluate the effects of a dietary fatty acid on lipid metabolism.

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old, are housed in a temperature-controlled facility with a 12-hour light/dark cycle.

-

Dietary Groups: Mice are randomly assigned to different dietary groups (n=8-10 per group):

-

Control Diet (e.g., AIN-93G)

-

High-Fat Diet (HFD)

-

HFD supplemented with this compound (at different percentages of total energy)

-

-

Feeding Period: The diets are provided for a period of 8-12 weeks, with ad libitum access to food and water. Body weight and food intake are monitored weekly.

-

Sample Collection: At the end of the study, mice are fasted overnight, and blood is collected via cardiac puncture for plasma lipid analysis. Tissues such as the liver, white adipose tissue (WAT), and brown adipose tissue (BAT) are harvested, weighed, and snap-frozen for further analysis.

-

Biochemical Analysis:

-

Plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol are measured using commercial kits.

-

Liver and adipose tissue lipids are extracted and quantified.

-

-

Gene and Protein Expression Analysis:

-

RNA is extracted from liver and adipose tissue for qRT-PCR analysis of genes involved in lipid synthesis (e.g., SREBP-1c, FASN, ACC), fatty acid oxidation (e.g., PPARα, CPT1a, ACOX1), and adipogenesis (e.g., PPARγ, C/EBPα).

-

Western blotting is performed to measure the protein levels of key metabolic enzymes and transcription factors.

-

Workflow for an in vivo dietary study.

Conclusion and Future Directions

The current body of research on this compound's role in lipid metabolism is virtually nonexistent. However, the data available for its cis-isomers, erucic acid and cetoleic acid, provide a valuable starting point for hypothesis generation. Erucic acid appears to promote lipid accumulation by upregulating synthesis and downregulating catabolism, while cetoleic acid shows promise in enhancing the production of beneficial omega-3 fatty acids.

The critical difference in the stereochemistry of the double bond between this compound (trans) and its isomers (cis) cannot be overlooked. Trans fatty acids are generally known to have different, and often more detrimental, metabolic effects than their cis counterparts. Therefore, it is imperative that future research focuses on elucidating the specific effects of this compound.

Key research questions that need to be addressed include:

-

How is this compound metabolized in vitro and in vivo?

-

Does this compound influence adipogenesis and lipolysis in adipocytes?

-

What are the effects of dietary this compound on plasma and tissue lipid profiles?

-

Does this compound act as a ligand for PPARs or influence SREBP signaling pathways?

By addressing these questions, the scientific community can begin to fill the knowledge gap and understand the potential impact of this very-long-chain trans fatty acid on metabolic health. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating these much-needed investigations.

References

The Biological Activity of Long-Chain Unsaturated Fatty Alcohols: A Technical Guide for Researchers and Drug Development Professionals

Abstract: Long-chain unsaturated fatty alcohols, a class of lipophilic molecules derived from natural fats and oils, are rapidly emerging as significant players in a multitude of biological processes.[1] While traditionally used in the cosmetics and food industries, recent scientific investigations have revealed their potential as potent bioactive agents.[1][2] This technical guide synthesizes the current understanding of their biological activities, including antimicrobial, anti-inflammatory, cardiovascular, and anticancer properties, providing a comprehensive resource for researchers, scientists, and professionals in drug development.[1] We will delve into their mechanisms of action, present key quantitative data from recent studies, detail the experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.

Antimicrobial Activities

Long-chain unsaturated fatty alcohols have demonstrated considerable efficacy against a range of microorganisms, including various bacteria and mycobacteria.[1][3] Their antimicrobial potency is intricately linked to their chemical structure, particularly the length of the carbon chain and the presence and position of double bonds.[1][4][5]

Mechanism of Action: The primary mechanism of antimicrobial action is the disruption of the cell membrane's integrity.[1][5] As lipophilic molecules, they can intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of essential ions and metabolites, and ultimately, cell death.[4][5] Studies show that activity generally increases with carbon chain length up to a certain point (often around C10-C12), after which a "cutoff" effect is observed, likely due to reduced solubility and bioavailability.[1][4] Unsaturation in the alkyl chain often enhances efficacy; for instance, 9-decene-1-ol shows greater activity against Mycobacterium smegmatis and M. tuberculosis than its saturated counterpart, decanol.[1][6]

Quantitative Data on Antimicrobial Activity:

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various long-chain fatty alcohols against select microorganisms.

| Fatty Alcohol | Chain Length & Unsaturation | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| 1-Decanol | C10 (Saturated) | Mycobacterium smegmatis | 0.4 mM | [5][6] |

| 1-Decanol | C10 (Saturated) | Mycobacterium tuberculosis H37Rv | 0.4 mM | [5][6] |

| 9-Decene-1-ol | C10 (Unsaturated) | Mycobacterium smegmatis | More potent than 1-decanol | [1][6] |

| 1-Dodecanol | C12 (Saturated) | Staphylococcus aureus | 6.25 µg/ml | [3] |

| 1-Undecanol | C11 (Saturated) | Staphylococcus aureus | High bactericidal activity | [4] |

| 1-Tridecanol | C13 (Saturated) | Staphylococcus aureus | High bacteriostatic activity | [4] |

Experimental Protocols for Antimicrobial Activity Assessment:

-

Broth Dilution Susceptibility (BDS) Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC). A standardized suspension of the target microorganism is incubated with serial dilutions of the fatty alcohol in a liquid growth medium. The MIC is the lowest concentration that visibly inhibits microbial growth.[5]

-

Disc Diffusion Assay: A preliminary test for antimicrobial activity. A paper disc impregnated with the fatty alcohol is placed on an agar (B569324) plate inoculated with the test microorganism. The diameter of the clear zone of inhibition around the disc indicates the extent of antimicrobial activity.[5]

-

Membrane Integrity Assay: To confirm membrane disruption, dual staining with fluorescent dyes like acridine (B1665455) orange and ethidium (B1194527) bromide is employed. Ethidium bromide can only enter cells with compromised membranes, staining the nucleic acids red, while acridine orange stains all cells green. An increase in red-staining cells indicates membrane damage.[5]

-

Biofilm Formation Assay: The ability of a compound to inhibit biofilm formation is often assessed using the Crystal Violet (CV) assay. Microorganisms are grown in microtiter plates with the test compound. After incubation, non-adherent cells are washed away, and the remaining biofilm is stained with CV. The amount of retained stain, quantified by measuring absorbance, is proportional to the biofilm mass.[5]

Cardiovascular and Metabolic Effects

A significant body of research, particularly on policosanols (a natural mixture of long-chain fatty alcohols from sources like sugar cane), highlights their beneficial effects on cardiovascular and metabolic health.[7][8] These effects include lowering "bad" cholesterol, improving blood flow, and reducing blood pressure.[7][9][10]

Mechanism of Action: The cholesterol-lowering effect of policosanols is believed to stem from their ability to decrease cholesterol production in the liver and enhance the breakdown of low-density lipoprotein (LDL) cholesterol.[7][8] The proposed cellular mechanism involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[11] Some evidence also suggests the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[9] Furthermore, policosanols can reduce the activity of cholesteryl ester transfer protein (CETP), leading to increased high-density lipoprotein (HDL) cholesterol levels.[9] They also exhibit anti-platelet activity, reducing the stickiness of platelets, which may help prevent blood clots.[7][8]

Quantitative Data on Policosanol Supplementation:

The following table summarizes key findings from a human study involving daily consumption of 10 mg of policosanol for 8 weeks.[9]

| Parameter | Affected Group(s) | Change from Baseline | Reference |

| Systolic Blood Pressure | Young Smokers & Middle-Aged | ↓ 4% (7 mmHg) | [9] |

| Serum Triglycerides | Young Non-Smokers & Middle-Aged | ↓ 26-28% | [9] |

| HDL-C (% of Total Cholesterol) | All Subjects | ↑ 8-36% | [9] |

| CETP Activity | Young Non-Smokers & Middle-Aged | ↓ 21-32% | [9] |

| Paraoxonase Activity (HDL-associated) | All Subjects | ↑ 17% | [9] |

Experimental Protocols for Cardiovascular and Metabolic Assessment:

-

Human Clinical Trials: Double-blind, placebo-controlled studies are the gold standard. Participants are administered the fatty alcohol supplement (e.g., 10 mg/day policosanol) or a placebo over a defined period (e.g., 8 weeks).[9]

-

Serum Lipid Profile Analysis: Blood samples are collected at baseline and post-intervention. Standard enzymatic assays are used to measure levels of total cholesterol, HDL-C, LDL-C, and triglycerides.[9]

-

CETP and Paraoxonase Activity Assays: Specific activity assays using fluorometric or colorimetric substrates are performed on serum samples to determine the functional activity of these important enzymes involved in lipoprotein metabolism.[9]

-

Blood Pressure Measurement: Systolic and diastolic blood pressure are measured using standard clinical procedures at multiple time points.[9]

Anti-inflammatory and Anticancer Activities

Emerging evidence suggests that long-chain unsaturated fatty alcohols possess significant anti-inflammatory and potential anticancer properties, primarily through the modulation of key intracellular signaling pathways.[1]

Mechanism of Action:

-

Anti-inflammatory: These compounds can influence inflammatory processes by acting on cell surface and intracellular receptors that control inflammatory signaling and gene expression.[12] A key proposed mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[1] These pathways are central to the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting the activation of transcription factors like NF-κB, these alcohols can suppress the expression of inflammatory genes.[1][12] They may also modulate the production of eicosanoids derived from arachidonic acid, which are potent inflammatory mediators.[12][13]

-

Anticancer: The potential anticarcinogenic actions of related long-chain fatty acids are thought to involve several mechanisms, including the suppression of arachidonic acid-derived eicosanoids, influencing transcription factor activity and gene expression, and altering signal transduction pathways involved in cell proliferation, differentiation, and apoptosis.[1][13]

Experimental Protocols for Signaling Pathway Analysis:

-

Cell Culture and Stimulation: Immune cells (e.g., macrophages) or cancer cell lines are cultured and then stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test fatty alcohol.

-

Western Blotting for Protein Phosphorylation: To assess the activation of signaling pathways like MAPK, Western blotting is used. Cell lysates are analyzed with antibodies specific to the phosphorylated (active) forms of key proteins (e.g., p-p38, p-JNK, p-ERK). A reduction in phosphorylation indicates pathway inhibition.[14]

-

NF-κB Activation Assay: This can be measured by assessing the translocation of NF-κB from the cytoplasm to the nucleus via immunofluorescence microscopy or by using a reporter gene assay where the expression of a reporter protein is under the control of an NF-κB response element.

-

Cytokine Measurement (ELISA): The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted into the cell culture medium is quantified using Enzyme-Linked Immunosorbent Assays (ELISA) to determine the functional anti-inflammatory effect.

Conclusion

Long-chain unsaturated fatty alcohols represent a promising and underexplored class of bioactive molecules with significant potential for the development of novel therapeutics.[1] Their demonstrated antimicrobial, cardiovascular, metabolic, and anti-inflammatory activities warrant further investigation to fully elucidate their mechanisms of action and to establish their clinical efficacy and safety profiles.[1][9] This guide provides a foundational understanding for researchers and drug development professionals to build upon, encouraging further exploration into the vast therapeutic potential of these versatile natural compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Global Long Chain Fatty Alcohols Market Size, Trends, Share, Growth, and Opportunity Forecast, 2023 - 2030 by Congruence Market Insights [congruencemarketinsights.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Policosanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. Policosanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 9. Consumption of policosanol enhances HDL functionality via CETP inhibition and reduces blood pressure and visceral fat in young and middle-aged subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. draxe.com [draxe.com]

- 11. researchgate.net [researchgate.net]

- 12. Long-chain fatty acids and inflammation | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 13. Dietary long-chain n-3 fatty acids for the prevention of cancer: a review of potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of 13(E)-Docosenol: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

13(E)-Docosenol, a long-chain monounsaturated fatty alcohol, has garnered interest in various scientific and industrial fields due to its unique chemical properties and potential biological activities. This technical guide provides an in-depth exploration of the history of its discovery and the evolution of its isolation methods, with a focus on the key experimental protocols that enabled its characterization. The journey of this compound's identification is intrinsically linked to the chemical analysis of natural products, particularly the oil derived from the seeds of the jojoba plant (Simmondsia chinensis).

Early Investigations: The Unraveling of Jojoba Oil's Composition

The story of this compound's discovery begins with the scientific investigation of jojoba oil, a substance long used in folklore. Early 20th-century chemists sought to understand the chemical nature of this unique liquid wax.

One of the foundational studies in this area was conducted by R.S. McKinney and G.S. Jamieson in 1936 , who published a paper on the chemical and physical characteristics of jojoba oil.[1][2] While this paper is widely cited as a key early reference, the initial discovery of the specific isomeric form of docosenol was a gradual process built upon by subsequent research. These early investigations established that jojoba oil was not a typical fat composed of triglycerides, but rather a liquid wax consisting of esters of long-chain fatty acids and long-chain fatty alcohols.[2]

The primary natural source from which this compound and its cis-isomer were identified is the oil extracted from the seeds of the jojoba plant (Simmondsia chinensis).[3][4] Jojoba oil is unique in the plant kingdom for being predominantly composed of wax esters.

Initial Isolation and Characterization Techniques (Pre-1960s)

Prior to the advent of modern chromatographic techniques, the isolation and characterization of individual components from complex lipid mixtures was a laborious process. The general workflow for isolating fatty alcohols from natural waxes like jojoba oil involved several classical chemical and physical methods.

Experimental Protocol: Saponification and Extraction of Unsaponifiables

-

Saponification: A known quantity of jojoba oil was refluxed with an excess of alcoholic potassium hydroxide (B78521) (or sodium hydroxide) solution. This process, known as saponification, hydrolyzes the wax esters into their constituent fatty acid salts (soaps) and free fatty alcohols.

-

Extraction: The resulting mixture was then diluted with water and extracted with a non-polar solvent, such as diethyl ether or petroleum ether. The fatty acid salts remained in the aqueous-alcoholic phase, while the free fatty alcohols, being less polar, partitioned into the ether layer. This ether-soluble fraction containing the fatty alcohols was termed the "unsaponifiable matter."

-

Washing and Drying: The ether extract was washed with water to remove any remaining soap and alkali. The solvent was then dried over an anhydrous salt (e.g., sodium sulfate) and evaporated to yield the crude fatty alcohol mixture.

Experimental Protocol: Fractional Distillation

The crude mixture of fatty alcohols obtained from the unsaponifiable matter was then subjected to fractional distillation under reduced pressure. This technique separates compounds based on their boiling points. The different fatty alcohol homologs (e.g., C20, C22, C24 alcohols) could be separated into different fractions. However, this method was generally not efficient for separating geometric isomers like the cis and trans forms of docosenol.

Experimental Protocol: Derivative Formation and Melting Point Analysis

To further characterize the isolated alcohol fractions, chemists of the era would often prepare crystalline derivatives, such as the acetate (B1210297) or benzoate (B1203000) esters, or the α-naphthylurethane derivatives. The melting points of these derivatives were sharp and characteristic, providing a means of identification and a measure of purity when compared to known standards or previously reported values.

The initial identification of the presence of docosenol in jojoba oil was based on these classical methods. However, the precise determination of the double bond position and its stereochemistry (cis vs. trans) remained a significant challenge.

The Advent of Modern Analytical Techniques: Definitive Characterization

The development of gas-liquid chromatography (GLC), later known as gas chromatography (GC), in the mid-20th century revolutionized the analysis of fatty acids and fatty alcohols. This technique allowed for the high-resolution separation of complex mixtures and their quantitative analysis.

Pioneering work in the detailed analysis of jojoba oil composition using modern techniques was carried out by T.K. Miwa and colleagues in the 1970s . Their research provided a much clearer picture of the fatty acid and fatty alcohol constituents of jojoba oil, including the identification and quantification of the different isomers of docosenol.

Experimental Protocol: Gas Chromatography (GC) Analysis of Fatty Alcohols

-

Sample Preparation: The fatty alcohol fraction, obtained from the saponification of jojoba oil as described previously, was derivatized to increase its volatility for GC analysis. A common derivatization method was the conversion of the alcohols to their trimethylsilyl (B98337) (TMS) ethers or acetate esters.

-

GC Separation: The derivatized sample was injected into a gas chromatograph equipped with a packed or capillary column coated with a suitable stationary phase (e.g., a polyester (B1180765) or silicone-based phase). The separation was achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.

-

Detection and Quantification: A flame ionization detector (FID) was typically used to detect the eluted compounds. The retention time of each peak was used for qualitative identification by comparison with authentic standards, and the peak area was used for quantitative analysis.

The application of GC allowed for the separation and quantification of both the cis- and trans-isomers of 13-docosenol. Further confirmation of the structure, including the position of the double bond, was achieved by coupling GC with mass spectrometry (GC-MS).

Quantitative Data

The following tables summarize the typical composition of jojoba oil, with a focus on its fatty alcohol content. The exact composition can vary depending on the plant's origin and growing conditions.

| Fatty Acid | Carbon Number and Unsaturation | Percentage (%) |

| Eicosenoic acid | C20:1 | 65 - 80 |

| Docosenoic acid (Erucic acid) | C22:1 | 10 - 20 |

| Oleic acid | C18:1 | 5 - 15 |

Table 1: Typical Fatty Acid Composition of Jojoba Oil.

| Fatty Alcohol | Carbon Number and Unsaturation | Percentage (%) |

| Eicosenol | C20:1 | 20 - 35 |

| Docosenol | C22:1 | 45 - 55 |

| Tetracosenol | C24:1 | 10 - 20 |

Table 2: Typical Fatty Alcohol Composition of Jojoba Oil.

Within the docosenol fraction, both cis- (erucyl alcohol) and trans- (brassidyl alcohol or this compound) isomers are present, with the cis-isomer typically being more abundant in native jojoba oil.

Visualization of the Isolation Workflow

The following diagram illustrates the historical workflow for the isolation of fatty alcohols from jojoba oil.

Caption: Historical workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound are a testament to the advancements in natural product chemistry. From the early, painstaking methods of saponification, extraction, and fractional distillation, which first hinted at its existence as a component of jojoba oil, to the precise and powerful techniques of gas chromatography and mass spectrometry that allowed for its definitive characterization and quantification. This historical journey underscores the importance of both foundational chemical principles and technological innovation in the ongoing exploration of the chemical world. The detailed understanding of its structure and properties, made possible by these evolving analytical methods, continues to fuel research into its potential applications in pharmaceuticals, cosmetics, and other industries.

References

Endogenous Presence of 13(E)-Docosenol in Biological Systems: A Review of Current Evidence

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the inquiry into the endogenous presence of 13(E)-Docosenol in biological systems. Following a comprehensive review of the available scientific literature, this guide concludes that there is no current evidence to support the endogenous presence of this compound in animal or human biological systems .

While the molecule is a subject of biochemical interest, its natural occurrence appears to be confined to the plant kingdom, specifically in Simmondsia chinensis (jojoba plant). This guide summarizes the existing knowledge on this compound and related long-chain fatty alcohols to provide a clear understanding of their origins and metabolic pathways.

Natural Occurrence of this compound

Current scientific databases indicate that this compound has been reported as a natural constituent of the jojoba plant (Simmondsia chinensis)[1]. The liquid wax produced from jojoba seeds is known to be rich in long-chain fatty acid and fatty alcohol esters. Specifically, the alcohols in jojoba wax include cis-11-eicosenol, cis-13-docosenol (B1231324), and cis-15-tetracosenol[2]. The presence of the trans-isomer, this compound, is also noted in chemical databases as being reported in this plant[1].

Endogenous Fatty Alcohol Metabolism in Mammals

While this compound is not found endogenously in mammals, a well-defined metabolic pathway exists for the synthesis and degradation of other long-chain fatty alcohols. These endogenous fatty alcohols play crucial roles in the formation of wax esters and ether glycerolipids[3].

The biosynthesis of fatty alcohols in mammals is primarily achieved through the reduction of fatty acyl-CoAs by fatty acyl-CoA reductases (FARs)[3]. In mammals, two main FAR isozymes, FAR1 and FAR2, have been identified. These enzymes exhibit specificity for certain fatty acyl-CoA substrates, predominantly palmitoyl (B13399708) (16:0), stearoyl (18:0), and oleoyl (B10858665) (18:1) CoAs[4]. This specificity accounts for the particular composition of ether lipids found in tissues like the brain. The enzymatic machinery for the direct synthesis of a C22 monounsaturated alcohol with a double bond at the 13th position has not been described in mammals.

The general pathway for the biosynthesis of saturated and monounsaturated fatty alcohols in animals can be visualized as a reduction of the corresponding fatty acid.

Distinction from cis-13-Docosenol (Erucyl Alcohol)

It is important to distinguish this compound from its cis-isomer, cis-13-Docosenol, also known as erucyl alcohol. While chemically similar, their spatial arrangement differs, which can lead to different biological activities. Some commercial suppliers state that erucyl alcohol is not found in nature. Recent research has explored the immunomodulatory potential of cis-13-docosenol in in vitro studies with immune cells, noting its effect on cytokine production[5][6]. However, these studies do not suggest an endogenous origin for this compound in mammals.

Conclusion

Based on the current body of scientific literature, this compound is not an endogenous compound in animal or human biological systems. Its natural presence has been identified in the jojoba plant, Simmondsia chinensis. The metabolic pathways for fatty alcohol synthesis in mammals are well-characterized and do not appear to produce this compound. Therefore, any investigation into the biological effects of this compound in animal models or human cell lines should consider it an exogenous substance.

Due to the lack of evidence for the endogenous presence of this compound, the requested detailed quantitative data tables, experimental protocols for its endogenous detection, and signaling pathway diagrams are not applicable and cannot be provided.

References

- 1. 13-Docosen-1-ol, (13E)- | C22H44O | CID 5911048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and specificity of formation of long chain alcohols by developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Structural Isomers of C22H44O for Researchers, Scientists, and Drug Development Professionals

The molecular formula C22H44O represents a vast landscape of structural isomers, each with unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the core classes of these isomers—aldehydes, ketones, alcohols, and ethers—with a focus on their relevance to research and drug development. Due to the sheer number of possible isomers, this document centers on representative examples to illustrate the key characteristics and methodologies associated with these long-chain molecules.

Core Structural Isomer Classes of C22H44O

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. For C22H44O, which has a degree of unsaturation of one, the primary structural isomers include saturated aldehydes and ketones, as well as unsaturated or cyclic alcohols and ethers.

Physicochemical Properties of Representative Isomers

The physicochemical properties of C22H44O isomers are critical for their application in drug development, influencing factors such as solubility, membrane permeability, and formulation. While experimental data for specific C22H44O isomers are limited, the following table summarizes available data for representative long-chain molecules and closely related analogues.

| Property | Docosanal (Aldehyde) | 2-Docosanone (Ketone) | Oleyl Alcohol (Unsaturated Alcohol C18) | Docosanol (Saturated Alcohol C22) |

| Molecular Weight ( g/mol ) | 324.61 | 324.61 | 268.48 | 326.61 |

| Melting Point (°C) | Data not available | Data not available | 0-5.0[1][2] | 70-72[3] |

| Boiling Point (°C) | Data not available | Data not available | 207 at 13 mmHg[1] | 180 at 0.22 mmHg[3] |

| Solubility in Water | Insoluble | Insoluble | Practically insoluble[1][4] | Insoluble[3] |

| logP (estimated) | ~9.5 | ~9.3 | ~7.9 | 10.01[3] |

Note: Data for Oleyl Alcohol (C18H36O) and Docosanol (C22H46O) are included as representative examples of long-chain unsaturated and saturated alcohols, respectively, to provide insight into the expected properties of a C22 unsaturated alcohol.

Experimental Protocols: Synthesis and Characterization

General Synthetic Methodologies

Synthesis of Long-Chain Aldehydes: Long-chain aldehydes can be synthesized via the oxidation of primary alcohols. A common laboratory-scale method involves the use of pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). Alternatively, Swern oxidation, using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base such as triethylamine, is effective for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. Biocatalytic methods using alcohol oxidases are also emerging as a greener alternative.[5][6]

Synthesis of Long-Chain Ketones: Long-chain ketones can be prepared by the oxidation of secondary alcohols using reagents like chromic acid (Jones oxidation) or PCC. Another approach is the Friedel-Crafts acylation of an aromatic compound, followed by cleavage to yield an aryl ketone, which can then be further modified.[6] The ketonization of long-chain esters over metal oxide catalysts is another viable method.[7] Two general methods for preparing long-chain β-diketones involve the malonate-type alkylation of acid chlorides or the coupling of long-chain acetylenes with acid chlorides.[8]

Synthesis of Unsaturated Long-Chain Alcohols: The synthesis of unsaturated long-chain alcohols can be achieved through the selective reduction of the corresponding unsaturated aldehydes or carboxylic acids.[9] For example, the use of a ruthenium-based catalyst allows for the hydrogenation of unsaturated carbonyl compounds to unsaturated alcohols.[9]

Synthesis of Large-Ring Cyclic Ethers (Macrocyclic Ethers): The synthesis of macrocyclic ethers is often challenging and can be approached through several strategies, including intramolecular Williamson ether synthesis, ring-closing metathesis of a diene bearing an ether linkage, or intramolecular hydroalkoxylation of a long-chain hydroxyalkene.[10][11][12]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the carbon-hydrogen framework of the molecule.

-